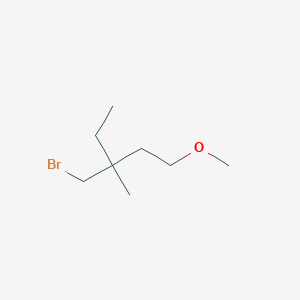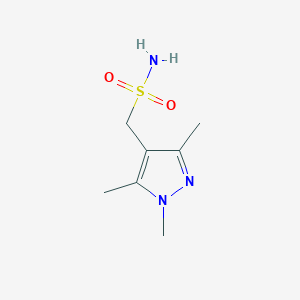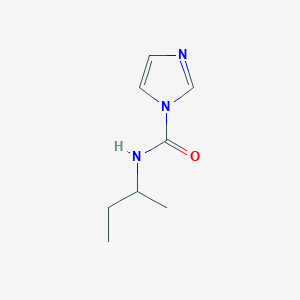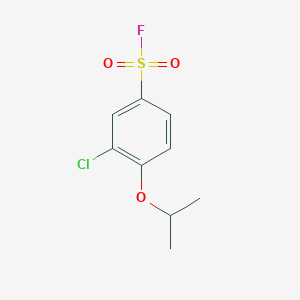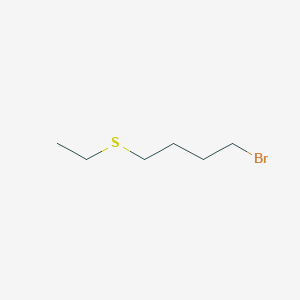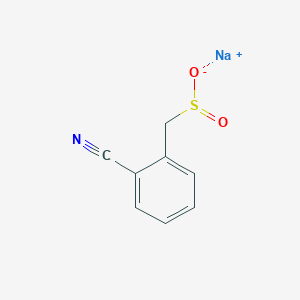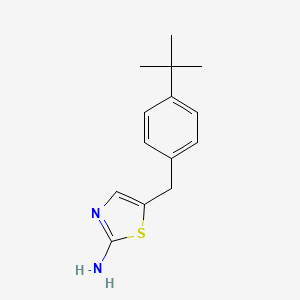![molecular formula C13H18O B13167231 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13167231.png)
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . This compound is characterized by its unique structure, which includes a benzoannulene core with a hydroxyl group and two methyl groups at the 7th position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with reducing agents to introduce the hydroxyl group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products
Oxidation: 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Reduction: 7,7-dimethyl-6,7,8,9-tetrahydrobenzoannulene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoannulene core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but lacks the hydroxyl group.
- 6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol : Similar structure with the hydroxyl group at a different position.
- 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar structure but with a ketone group instead of a hydroxyl group .
Uniqueness
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-ol |
InChI |
InChI=1S/C13H18O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12,14H,7-9H2,1-2H3 |
InChI Key |
QBYNZSZEKDFAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


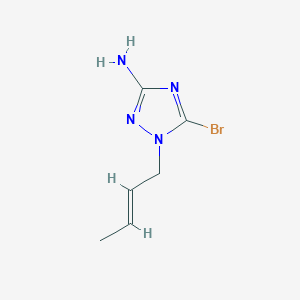
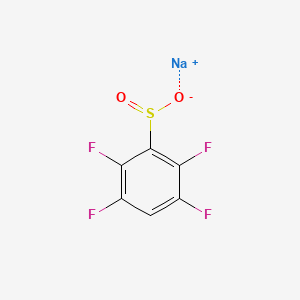
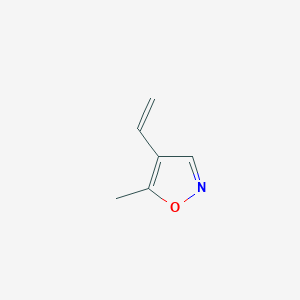
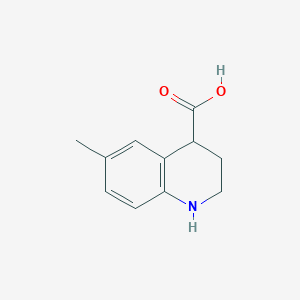
![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)
